molecular formula C14H12FNO2S B6203835 N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide CAS No. 454479-22-2

N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide

Cat. No.: B6203835
CAS No.: 454479-22-2
M. Wt: 277.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by the presence of a fluorophenyl group, a phenylethene moiety, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with 2-phenylethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl and phenylethene moieties can interact with hydrophobic pockets in proteins, further enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide is unique due to the combination of its fluorophenyl, phenylethene, and sulfonamide groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide involves the reaction of 4-fluoroaniline with benzaldehyde to form 4-fluorostyrene, which is then reacted with sulfamide to form the final product.", "Starting Materials": [ "4-fluoroaniline", "benzaldehyde", "sulfamide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with benzaldehyde in the presence of a catalyst such as HCl to form 4-fluorostyrene.", "Step 2: 4-fluorostyrene is then reacted with sulfamide in the presence of a base such as NaOH to form N-(4-fluorophenyl)-2-phenylethene-1-sulfonamide." ] }

CAS No.

454479-22-2

Molecular Formula

C14H12FNO2S

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.